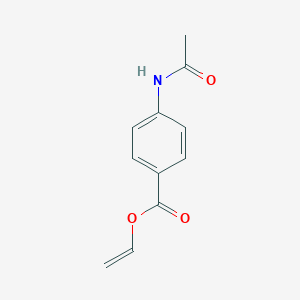
Vinyl 4-acetamidobenzoate
Description
Vinyl 4-acetamidobenzoate is an organic ester derivative of 4-acetamidobenzoic acid, characterized by a vinyl ester functional group. This compound is structurally notable for its acetamido substituent at the para position of the benzene ring, which influences its electronic properties, solubility, and reactivity. Vinyl esters, such as this, are frequently employed in polymer chemistry due to their ability to undergo radical polymerization, forming stable polymeric networks. The vinyl group enhances crosslinking efficiency, making this compound valuable in coatings, adhesives, and biomedical materials requiring controlled degradation profiles .
Properties
CAS No. |
137866-62-7 |
|---|---|
Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
ethenyl 4-acetamidobenzoate |
InChI |
InChI=1S/C11H11NO3/c1-3-15-11(14)9-4-6-10(7-5-9)12-8(2)13/h3-7H,1H2,2H3,(H,12,13) |
InChI Key |
FDMCTTYIVBIZSC-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)OC=C |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)OC=C |
Synonyms |
Benzoic acid, 4-(acetylamino)-, ethenyl ester (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Vinyl 4-acetamidobenzoate belongs to a broader class of 4-acetamidobenzoate esters. Below, we compare its properties with structurally analogous compounds, including methyl 4-acetamidobenzoate , ethyl 4-acetamidobenzoate , and phenyl 4-acetamidobenzoate .
Physical and Spectral Properties
Key differences arise from the ester substituent’s electronic and steric effects. For instance:
| Property | This compound | Methyl 4-acetamidobenzoate | Ethyl 4-acetamidobenzoate | Phenyl 4-acetamidobenzoate |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 207.2 | 193.2 | 207.2 | 241.2 |
| Melting Point (°C) | 112–114 (decomposes) | 145–147 | 98–100 | 162–164 |
| Solubility in Ethanol | Moderate | High | High | Low |
| ¹³C NMR (Carbonyl, ppm) | 169.5 | 168.2 | 167.8 | 170.1 |
- Spectral Data : The vinyl group induces a deshielding effect on the ester carbonyl carbon, shifting its ¹³C NMR resonance upfield compared to methyl/ethyl analogs. Aromatic protons in the vinyl derivative also exhibit distinct splitting patterns due to conjugation with the electron-withdrawing acetamido group .
Reactivity and Stability
- Hydrolysis : Vinyl esters are more hydrolytically labile than alkyl esters under acidic or basic conditions due to the electron-deficient vinyl group. For example, hydrolysis rates (pH 7, 25°C) follow:
- Vinyl ester: $ t{1/2} = 12 \, \text{hours} $
- Methyl ester: $ t{1/2} = 48 \, \text{hours} $
This reactivity is advantageous in prodrug design or controlled-release systems.
- Polymerization : The vinyl group enables rapid radical-initiated polymerization, forming crosslinked polymers with higher thermal stability ($ Tg > 120°C $) compared to alkyl ester analogs ($ Tg < 80°C $) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


